C-Myc inhibitor 8 is a synthetic compound designed to inhibit the activity of the c-Myc protein, a transcription factor that plays a critical role in cell proliferation and is often overexpressed in various cancers. The c-Myc gene, located on chromosome 8, regulates the expression of approximately 15% of all genes and is implicated in tumorigenesis. C-Myc inhibitors are being researched for their potential therapeutic applications in oncology, particularly against tumors characterized by c-Myc overexpression.
C-Myc inhibitor 8 belongs to a class of small molecules that target the c-Myc-Max heterodimer, which is crucial for c-Myc's transcriptional activity. This compound is synthesized through various chemical reactions, utilizing derivatives of thiazolidinones and other organic frameworks to achieve its inhibitory effects. The classification of this compound falls under the category of antineoplastic agents, specifically targeting oncogenes.
The synthesis of c-Myc inhibitor 8 typically involves several steps, including:
For example, one study details a method where a mixture of carbon disulfide, substituted aromatic aldehydes, and ethyl bromoacetate was sonicated to yield high-purity compounds with significant biological activity against c-Myc .
C-Myc inhibitor 8 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the c-Myc protein. The InChI key for this compound is SVXDHPADAXBMFB-JXMROGBWSA-N
, indicating its unique chemical identity. The structural formula typically includes:
The precise three-dimensional conformation can be analyzed using computational docking studies to predict binding modes within the c-Myc-Max complex.
C-Myc inhibitor 8 undergoes various chemical reactions during its synthesis, including:
The efficacy of these reactions is often monitored using Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) techniques .
The mechanism of action for c-Myc inhibitor 8 involves competitive inhibition of the c-Myc-Max dimerization process. By binding to the monomeric form of c-Myc, the compound prevents its interaction with Max, thereby inhibiting the transcriptional activation of target genes involved in cell proliferation and survival.
Studies have shown that effective concentrations can reach as low as 64 µM in cellular assays . This inhibition leads to reduced expression of genes associated with tumor growth, making it a promising candidate for cancer therapy.
C-Myc inhibitor 8 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for drug formulation and delivery systems .
C-Myc inhibitor 8 is primarily being investigated for its potential applications in oncology:
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2
CAS No.: 62690-67-9